Flutazolam, (R)-

Stereochemistry Analytical Chemistry GABA-A Receptor Research

Flutazolam, (R)- (CAS 158251-59-3) is the single (R)-enantiomer of the benzodiazepine derivative flutazolam, a positive allosteric modulator of the GABA-A receptor originally developed in Japan and marketed as Coreminal (racemic) for psychosomatic disorders. The (R)-enantiomer contains one defined chiral center with absolute stereochemistry (InChIKey: WMFSSTNVXWNLKI-IBGZPJMESA-N), distinguishing it from the racemate (CAS 27060-91-9) and the (S)-enantiomer (CAS 158251-56-0).

Molecular Formula C19H18ClFN2O3
Molecular Weight 376.812
CAS No. 158251-59-3
Cat. No. B585720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutazolam, (R)-
CAS158251-59-3
SynonymsOxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (R)-
Molecular FormulaC19H18ClFN2O3
Molecular Weight376.812
Structural Identifiers
SMILESC1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F
InChIInChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m0/s1
InChIKeyWMFSSTNVXWNLKI-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutazolam (R)- CAS 158251-59-3: Single-Enantiomer Benzodiazepine for Stereospecific GABA-A Research


Flutazolam, (R)- (CAS 158251-59-3) is the single (R)-enantiomer of the benzodiazepine derivative flutazolam, a positive allosteric modulator of the GABA-A receptor originally developed in Japan and marketed as Coreminal (racemic) for psychosomatic disorders [1]. The (R)-enantiomer contains one defined chiral center with absolute stereochemistry (InChIKey: WMFSSTNVXWNLKI-IBGZPJMESA-N), distinguishing it from the racemate (CAS 27060-91-9) and the (S)-enantiomer (CAS 158251-56-0) [2]. Unlike the racemic drug product, this single enantiomer is supplied exclusively as a research reference material for stereospecific pharmacological investigations and analytical method development [3].

Why Racemic Flutazolam or Generic Diazepam Cannot Substitute for (R)-Flutazolam in Research


Substituting racemic flutazolam or a generic benzodiazepine for (R)-flutazolam in stereospecific research protocols introduces uncontrolled variables. The racemate (CAS 27060-91-9, UNII: 5G2K7O5D8S) is a 1:1 mixture of (R)- and (S)-enantiomers, each of which may exhibit differential binding affinity and functional activity at the GABA-A receptor benzodiazepine site due to the chiral nature of the binding pocket [1]. Regulatory databases confirm that the (R)- and (S)-enantiomers are distinct chemical substances with separate CAS numbers and UNII identifiers, reflecting their non-interchangeability in analytical and pharmacological contexts [2]. Furthermore, flutazolam's pharmacological profile differs from diazepam in key behavioral assays — including more potent suppression of spontaneous locomotor activity and opposing effects on mescaline-induced behaviors — meaning diazepam cannot serve as a valid surrogate in mechanistic studies [3].

Quantitative Differentiation Evidence for Flutazolam (R)- Against Closest Analogs


Absolute Stereochemical Identity: Single (R)-Enantiomer vs. Racemate and (S)-Enantiomer

(R)-Flutazolam (CAS 158251-59-3) possesses a single defined chiral center with absolute (R)-configuration at position 11b, specified as (11bR). InChIKey WMFSSTNVXWNLKI-IBGZPJMESA-N confirms the absolute stereochemistry descriptor /m0/s1 [1]. By contrast, racemic flutazolam (CAS 27060-91-9) has zero defined stereocenters (stereochemistry: RACEMIC, InChIKey: WMFSSTNVXWNLKI-UHFFFAOYSA-N), while (S)-flutazolam (CAS 158251-56-0) carries the opposite absolute configuration descriptor /m1/s1 (InChIKey: WMFSSTNVXWNLKI-LJQANCHMSA-N) [2].

Stereochemistry Analytical Chemistry GABA-A Receptor Research

Differential Behavioral Pharmacology: Flutazolam vs. Diazepam in Rodent Models

In a direct head-to-head comparative study, flutazolam (MS-4101, racemic) and diazepam were tested across multiple behavioral paradigms in mice and rats [1]. Flutazolam was more potent than diazepam in reducing spontaneous locomotor activity in the open-field test and in potentiating the stimulant effect of methamphetamine on locomotor activity. Conversely, flutazolam was less potent than diazepam in suppression of hyperemotionality in olfactory bulbectomized rats, potentiation of ethanol-induced anesthesia, prevention of maximal electroshock and strychnine convulsions, muscle relaxant effects, and anticonflict effects. Suppression of locomotor activity was potentiated by chronic administration of flutazolam but disappeared with chronic diazepam. Critically, flutazolam considerably inhibited both mescaline-induced scratching and head-twitch in mice, whereas diazepam exhibited a non-monotonic, dose-biphasic effect (small doses increased scratching and decreased head-twitch; high doses had opposite effects) [1].

Behavioral Pharmacology Anxiolytic Screening Locomotor Activity

Chemical Stability Differentiation: Reversible vs. Irreversible Hydrolysis of the Diazepinone Ring Compared to Haloxazolam

Kuwayama et al. (1986) directly compared the hydrolysis kinetics of flutazolam and haloxazolam in aqueous solution. The cleavage reaction of flutazolam's diazepinone nucleus was found to be reversible, with the ring-cleaved form existing in equilibrium with the ring-closed form in aqueous solution. In contrast, the cleavage reaction of haloxazolam was irreversible [1]. The 2-hydroxyethyl substituent on the amide nitrogen of flutazolam was identified as the structural feature responsible for this reversible character, which is absent in haloxazolam. The hydrolysis mechanism was elucidated based on the pH-rate profile, and rate constants for oxazolam and cloxazolam were also determined for comparison [1].

Chemical Stability Hydrolysis Kinetics Formulation Science

Distinct Pharmacokinetic Profile: Short Parent Half-Life with Long-Acting Active Metabolite vs. Other Benzodiazepines

Flutazolam exhibits a unique biphasic pharmacokinetic profile: the parent compound has a very short elimination half-life of approximately 3.5 hours, while its major active metabolite N-desalkylflurazepam (norflurazepam) has a substantially longer half-life of 47–100 hours [1]. This metabolite, norflurazepam, is also the principal active metabolite of flurazepam, flutoprazepam, fludiazepam, and midazolam [2]. However, the 3.5-hour parent half-life is markedly shorter than diazepam (20–100 hours parent, plus active metabolite desmethyldiazepam at 36–200 hours) [3]. Flutazolam undergoes hepatic metabolism and is administered orally at a clinical dose of 12 mg/day in three divided doses for psychosomatic disorders in Japan .

Pharmacokinetics Drug Metabolism Half-Life

First-in-Class Indication for Psychosomatic Disorders vs. General-Purpose Benzodiazepines

Flutazolam was the first anti-anxiety agent in Japan that exclusively targeted the treatment of psychosomatic disorders when launched in 1984, a distinct regulatory positioning compared to the broad-spectrum indications of diazepam [1]. The approved indication encompasses psychosomatic disorders including irritable bowel syndrome (IBS), chronic gastritis, and gastric/duodenal ulcer, addressing both physical symptoms and associated anxiety, tension, and depression . A clinical study of 18 patients with glossodynia treated with flutazolam reported excellent effects in 27.8%, marked effects in 22.2%, and slight effects in 22.2%, with only one case of drowsiness (5.6% adverse event rate) [2]. By contrast, diazepam carries broad anxiolytic, muscle relaxant, anticonvulsant, and alcohol withdrawal indications without specific psychosomatic or gastrointestinal targeting.

Clinical Indication Psychosomatic Medicine Gastrointestinal Disorders

Optimal Research and Procurement Application Scenarios for Flutazolam (R)-


Stereospecific GABA-A Receptor Binding Site Characterization

The (R)-enantiomer of flutazolam serves as a chiral probe for mapping the stereochemical requirements of the benzodiazepine binding site on GABA-A receptors. Unlike racemic flutazolam, which introduces a 1:1 mixture of stereoisomers, the single (R)-enantiomer enables direct correlation between absolute configuration and binding affinity at specific GABA-A receptor subtypes. This application is supported by the regulatory confirmation of absolute (R)-stereochemistry [1] and the well-established precedent that enantiomeric pairs of chiral benzodiazepines can exhibit differential receptor subtype selectivity profiles [2].

Behavioral Pharmacology Studies Requiring Monophasic Mescaline Response

For in vivo behavioral models employing mescaline-induced scratching and head-twitch endpoints, flutazolam (racemic as MS-4101) provides a monophasic, consistent inhibitory response, whereas diazepam produces confounding dose-biphasic effects (increased scratching at low doses, decreased at high doses; opposite pattern for head-twitch) [1]. Researchers seeking a benzodiazepine positive control in mescaline challenge paradigms should select flutazolam over diazepam to avoid dose-dependent response inversions that complicate data interpretation.

Psychosomatic and Gastrointestinal Disorder Model Positive Control

Flutazolam is the only benzodiazepine with regulatory approval specifically for psychosomatic gastrointestinal disorders (IBS, chronic gastritis, gastric/duodenal ulcer) in Japan [1]. This unique indication profile makes it the most pharmacologically appropriate positive control for animal models combining anxiety-like behavior with gastrointestinal pathology endpoints, where generic anxiolytics lack organ-specific regulatory validation. The clinical dosing regimen of 12 mg/day in three divided oral doses [2] provides a translational starting point for preclinical dose selection.

Chemical Stability Studies Differentiating Reversible vs. Irreversible Benzodiazepine Degradation

Flutazolam's reversible diazepinone ring hydrolysis, attributed to its 2-hydroxyethyl substituent, makes it a valuable comparator compound in chemical stability studies of benzodiazepinooxazole drugs alongside haloxazolam (irreversible hydrolysis) [1]. This property is directly relevant for formulation development, analytical method validation, and stability-indicating assay design where equilibrium-controlled degradation behavior determines solution handling protocols and shelf-life predictions.

Quote Request

Request a Quote for Flutazolam, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.